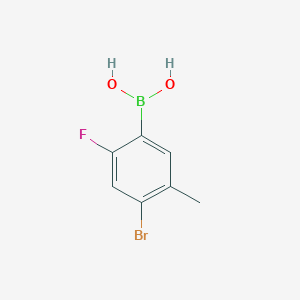

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-bromo-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFBYUHHOMKXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716579 | |

| Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677777-57-0 | |

| Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Boronic Acids in Modern Synthesis

An In-Depth Technical Guide to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, application, and handling of this compound.

Organic molecules containing boron have become indispensable tools in chemistry, finding diverse applications in both synthetic and biological fields.[1] Boronic acids, in particular, have risen to prominence as versatile intermediates, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[2][3][4] This reaction's tolerance of a wide range of functional groups, coupled with the general stability and low toxicity of boronic acid reagents, has cemented its importance in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][5]

The strategic incorporation of fluorine and other halogens into pharmaceutical candidates is a widely used strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a highly functionalized building block designed for this purpose. It provides three key points of chemical diversity: the boronic acid moiety for cross-coupling, a bromine atom for subsequent orthogonal coupling reactions, and a fluoro-methyl substituted phenyl ring to impart specific electronic and steric properties to the target molecule.

This document provides a detailed exploration of this key synthetic intermediate, from its fundamental properties to its practical application in the laboratory.

Compound Profile: this compound

The utility of this reagent stems from its unique combination of reactive sites and substituents. The fluorine atom at the C2 position and the methyl group at the C5 position influence the electronic nature and conformation of the phenyl ring, which can have significant implications for the biological activity of its derivatives.

| Property | Data |

| CAS Number | 677777-57-0 |

| Molecular Formula | C₇H₇BBrFO₂ |

| Molecular Weight | 232.84 g/mol |

| Appearance | White to off-white solid/powder |

| Typical Purity | ≥96% |

| Storage Conditions | Keep refrigerated, store under an inert atmosphere, air-sensitive.[6] |

Synthesis of this compound: A Methodological Overview

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The procedure outlined below is a representative method adapted from established protocols for similar structures.[7][8]

The core of this synthesis is a halogen-metal exchange to create a nucleophilic aryl-lithium species, which then attacks the electrophilic boron atom of the trialkyl borate. The choice of an organolithium reagent over a Grignard reagent is often preferred for bromo-fluoro-substituted aromatics to ensure efficient metalation at low temperatures.

Experimental Workflow: Synthesis Pathway

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

1,4-Dibromo-2-fluoro-5-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: Under a nitrogen or argon atmosphere, add 1,4-dibromo-2-fluoro-5-methylbenzene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Causality: An inert atmosphere and anhydrous conditions are critical. Organolithium reagents are extremely reactive with water and oxygen.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours.

-

Causality: The low temperature controls the exothermic reaction and prevents side reactions, such as the reaction of n-BuLi with the solvent. The bromine at the 4-position is more sterically accessible and electronically favored for lithiation over the one at the 1-position.

-

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The addition is often exothermic. Allow the reaction mixture to stir at -78 °C for another hour, then let it warm slowly to room temperature overnight.

-

Causality: Triisopropyl borate is a mild electrophile. Maintaining low temperature during addition prevents the newly formed boronate ester from reacting further with any remaining aryl-lithium species.

-

-

Workup and Hydrolysis: Cool the reaction mixture in an ice bath and quench it by slowly adding 1N HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Causality: The acidic workup protonates the boronate ester, leading to the formation of the final boronic acid and isopropanol.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for constructing biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals.[4] this compound serves as the organoboron partner in this reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[3][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Protocol

Materials:

-

This compound (1.2 eq)

-

Aryl bromide or iodide partner (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

-

Solvent Addition: Add the chosen solvent system. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Causality: Removing dissolved oxygen is crucial as it can oxidize and deactivate the Pd(0) catalyst.

-

-

Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Safety and Handling

Proper handling of arylboronic acids is essential for laboratory safety. While not acutely toxic, they are classified as irritants.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][11]

-

Handling: Avoid creating dust.[6] Use in a well-ventilated area or a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]

-

Storage: this compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] Refrigeration is recommended to maintain long-term stability.

-

Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[10]

-

First Aid:

Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and materials science. Its trifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for building molecular complexity. A thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this guide, is key to leveraging its full potential in the development of novel chemical entities.

References

- MedchemExpress. (n.d.). 4-Fluoro-2-methylphenylboronic acid.

- BLDpharm. (n.d.). (4-Bromo-2-fluoro-3-methylphenyl)boronic acid.

- Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Gomes, P. A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

- ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.

- PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.

- Lab Alley. (n.d.). Boric Acid Safety & Hazards.

- ResearchGate. (2025). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications.

- Chemcd. (n.d.). 4-Bromo-2-fluoro-5-methylphenylboronic acid(677777-57-0).

- ChemPoint.com. (2015). SAFETY DATA SHEET.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- MDPI. (n.d.). Boron Chemistry for Medical Applications.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- AiFChem. (n.d.). (4-Bromo-2-methylphenyl)boronic acid.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. laballey.com [laballey.com]

- 11. chempoint.com [chempoint.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid: Properties, Applications, and Protocols for Drug Discovery

Abstract: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a halogenated and substituted arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. With a molecular weight of approximately 232.84 g/mol , its true value lies in the strategic placement of bromo, fluoro, and methyl groups on the phenyl ring, offering multiple reaction handles and points of modification. This guide provides an in-depth analysis of its physicochemical properties, primary applications in palladium-catalyzed cross-coupling reactions, and detailed protocols for its use and characterization. Tailored for researchers and drug development professionals, this document elucidates the causality behind experimental choices and provides a framework for leveraging this versatile reagent in the synthesis of complex molecules and novel chemical entities.

Core Physicochemical Properties

This compound is a trifunctionalized benzene derivative, making it a highly valuable intermediate in organic synthesis. The boronic acid moiety is the reactive site for palladium-catalyzed cross-coupling, while the bromo and fluoro groups provide opportunities for further functionalization or act as modulators of electronic and pharmacokinetic properties in a final compound.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 232.84 g/mol |

| Molecular Formula | C₇H₇BBrFO₂[1] |

| Appearance | Typically an off-white to light yellow solid |

| Primary Application | Suzuki-Miyaura cross-coupling reactions[2] |

| Key Functional Groups | Boronic Acid, Aryl Bromide, Aryl Fluoride, Methyl Group |

| Solubility | Generally soluble in organic solvents like THF, Dioxane, and Methanol[2] |

Synthesis and Mechanistic Considerations

Arylboronic acids are not typically found in nature and require targeted synthesis. The most common and robust method involves the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by aqueous acidic workup.

A plausible synthetic route to this compound would start from a corresponding aryl bromide, such as 1,4-dibromo-2-fluoro-5-methylbenzene. A selective metal-halogen exchange at one of the bromine positions, typically using n-butyllithium at low temperatures (-78 °C), generates a reactive organolithium species.[3] This intermediate is then quenched with a trialkyl borate, like trimethyl or triisopropyl borate.[4][5] The resulting boronate ester is subsequently hydrolyzed with an acid to yield the final boronic acid product.[4] The choice of reaction conditions is critical to prevent unwanted side reactions, such as protonolysis of the organometallic intermediate.

Application in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[6] Its significance in drug discovery cannot be overstated, as evidenced by the growing number of FDA-approved drugs containing boronic acid motifs or synthesized via Suzuki coupling.[7][8][9]

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide or triflate), forming a Pd(II) complex.[10]

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[10][11]

-

Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Reagents and Equipment:

-

This compound (1.0 eq)

-

Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, potassium phosphate, Pd(OAc)₂, and the SPhos ligand.

-

Rationale: Assembling the solids under an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and phosphine ligand, which can be sensitive to oxygen, especially at elevated temperatures.[12]

-

-

Solvent Addition : Add the degassed solvent mixture (dioxane/water) via syringe. The mixture should be sparged with an inert gas for 15-20 minutes before addition.

-

Reaction Execution : Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them via TLC or HPLC-MS. The disappearance of the limiting starting material typically indicates completion.

-

Workup and Purification : a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then with brine to remove the inorganic salts and residual base. c. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude residue using flash column chromatography on silica gel to isolate the desired biaryl product.

Quality Control and Analytical Characterization

Rigorous analytical control is necessary to ensure the purity of the starting boronic acid and to characterize the final product.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse technique for assessing purity and monitoring reaction kinetics. A significant challenge in the analysis of boronic acids is their susceptibility to on-column hydrolysis to the corresponding boronic acids, which complicates accurate quantification.[13][14]

-

Self-Validating Protocol : To mitigate this, methods should employ RP-HPLC columns with low residual silanol activity.[14] Alternatively, adjusting the mobile phase pH can stabilize certain boronate esters.[13] For selective detection in complex mixtures, post-column derivatization with reagents like alizarin can be employed, which forms fluorescent complexes with boronic acids.[15]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used for structural elucidation of the starting material and the final product. The characteristic chemical shifts and coupling constants confirm the connectivity and substitution pattern of the aromatic rings.

-

Mass Spectrometry (MS) : LC-MS is invaluable for confirming the molecular weight of the product and identifying any byproducts. For trace-level quantification of residual boronic acids, derivatization followed by LC/MS/MS can provide high sensitivity.[16]

Safety, Handling, and Storage

Boronic acids, as a class, require careful handling to ensure laboratory safety.

-

Hazards : this compound should be treated as an irritant. It may cause serious eye irritation, skin irritation, and respiratory irritation upon inhalation of dust.[17][18]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17]

-

Handling : Handle the solid material in a well-ventilated fume hood to avoid inhaling dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[19]

-

Storage : Boronic acids can be hygroscopic and are susceptible to degradation.[17] Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to maintain its integrity.

-

Decomposition : Hazardous decomposition products upon combustion include carbon oxides, hydrogen halides (HBr, HF), and boron oxides.[17][20]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a precisely engineered tool for molecular construction. Its trifunctional nature provides chemists with a versatile platform for synthesizing complex, high-value molecules relevant to the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.

- BLDpharm. (n.d.). (4-Bromo-2-fluoro-3-methylphenyl)boronic acid.

- MedchemExpress.com. (n.d.). 4-Fluoro-2-methylphenylboronic acid | Biochemical Reagent.

- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Cyclopropylboronic acid.

- PubChem. (n.d.). (2-Bromo-5-fluoro-4-methylphenyl)boronic acid.

- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.

- Lab Alley. (n.d.). Boric Acid Safety & Hazards.

- ResearchGate. (2020). Design and discovery of boronic acid drugs.

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Wikipedia. (n.d.). Suzuki reaction.

- PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- Cayman Chemical. (n.d.). Safety Data Sheet - Coumarin Boronic Acid.

- PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylphenylboronic acid 139911-29-8.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Anthracene-9-boronic acid.

- ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- BLDpharm. (n.d.). (4-Bromo-3-fluoro-2-methylphenyl)boronic acid.

- ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.

Sources

- 1. (2-Bromo-5-fluoro-4-methylphenyl)boronic acid | C7H7BBrFO2 | CID 177683414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. laballey.com [laballey.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (4-bromo-2-fluoro-5-methylphenyl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical role in the construction of complex bioactive molecules, with a focus on its application in the development of novel therapeutics.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have established them as essential tools for the formation of carbon-carbon bonds.[1] This capability is of paramount importance in medicinal chemistry, where the precise and efficient assembly of complex molecular architectures is fundamental to the discovery of new drugs.[2] The boronic acid functional group, with its unique electronic properties, allows for a diverse range of chemical transformations, making it a valuable moiety in the design of novel therapeutic agents.[1]

This compound is a structurally distinct arylboronic acid that offers a unique combination of reactive sites and electronic properties. The presence of a bromine atom, a fluorine atom, and a methyl group on the phenyl ring provides medicinal chemists with multiple handles for molecular elaboration and fine-tuning of physicochemical properties.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of the resulting molecules.

| Property | Value | Source |

| CAS Number | 677777-57-0 | [3] |

| Molecular Formula | C₇H₇BBrFO₂ | [4] |

| Molecular Weight | 232.84 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Data not available; For the similar 4-fluoro-2-methylphenylboronic acid: 191-196 °C | [5] |

| Solubility | Soluble in many organic solvents (e.g., DMF, Dioxane, THF). Insoluble in water. | [6] |

| Stability | Stable under recommended storage conditions (inert atmosphere, room temperature). Arylboronic acids can be prone to dehydration to form boroxines and protodeboronation under certain pH conditions. |

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup. A plausible and commonly employed synthetic route for this compound starts from the corresponding aryl bromide.

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway to the target molecule.

Detailed Experimental Protocol (Hypothetical, based on established methods):

The following protocol is a representative example based on general procedures for the synthesis of arylboronic acids via lithiation of aryl bromides.[7]

Materials:

-

1,4-Dibromo-2-fluoro-5-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,4-dibromo-2-fluoro-5-methylbenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography to afford this compound.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The fluorine and methyl substituents on the phenyl ring of this compound can influence its reactivity. The electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step. The methyl group, being electron-donating, may have a counteracting effect, and its steric bulk can also play a role in the reaction kinetics.

Applications in Drug Discovery: A Key Building Block for Bioactive Molecules

The true value of this compound is realized in its application as a versatile building block in the synthesis of complex, biologically active molecules. The strategic placement of the bromo, fluoro, and methyl groups allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[8][9]

While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its structural motifs are present in various patented therapeutic agents. The general class of substituted phenylboronic acids is crucial in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature highly substituted aryl moieties that can be constructed using Suzuki coupling with boronic acids like the one discussed here.[5]

-

Inflammatory Diseases: The development of inhibitors for key inflammatory signaling molecules often relies on the synthesis of complex heterocyclic systems, where this boronic acid could serve as a key intermediate.

-

Infectious Diseases: The synthesis of novel antibacterial and antiviral agents frequently involves the creation of biaryl structures to optimize binding to microbial targets.[10]

Handling and Safety Considerations

This compound should be handled with the appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: Specific toxicological data for this compound is not available. As with all research chemicals, it should be treated as potentially hazardous. General hazards for similar arylboronic acids include skin, eye, and respiratory tract irritation.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemists. Its trifunctionalized aromatic ring provides a unique platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity in Suzuki-Miyaura cross-coupling, and safe handling procedures is essential for its effective use in the laboratory. As the demand for novel and structurally diverse drug candidates continues to grow, the importance of specialized building blocks like this compound in the drug discovery process is set to increase.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (2-Bromo-5-fluoro-4-methylphenyl)boronic acid. Retrieved January 21, 2026, from [Link]

-

Chemcd. (2015, October 19). 4-Bromo-2-fluoro-5-methylphenylboronic acid(677777-57-0). Retrieved January 21, 2026, from [Link]

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

-

Chemspace. (n.d.). (4-bromo-5-fluoro-2-methylphenyl)boronic acid. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4429. [Link]

-

Wiley Online Library. (2022). Structure‐Activity Relationships for 5′′ Modifications of 4,5‐Aminoglycoside Antibiotics. Chemistry – A European Journal, 28(33). [Link]

-

Drug Design. (2005). Structure Activity Relationships. Retrieved January 21, 2026, from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 21, 2026, from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 677777-57-0. Retrieved January 21, 2026, from [Link]

-

USPTO. (n.d.). Search for Application. Retrieved January 21, 2026, from [Link]

-

PMC. (2016). On Exploring Structure Activity Relationships. PMC. [Link]

-

ResearchGate. (2016). Suzuki Coupling? Retrieved January 21, 2026, from [Link]

-

PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

-

ResearchGate. (2005). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Tolylboronic acid. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Method of creating and using an executable file format with a dynamic extensible header.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. chemcd.com [chemcd.com]

- 4. (2-Bromo-5-fluoro-4-methylphenyl)boronic acid | C7H7BBrFO2 | CID 177683414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to (4-bromo-2-fluoro-5-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, present detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its trifunctional nature—a boronic acid for coupling, a bromine atom for further functionalization, and a fluorinated, methylated phenyl ring—makes it a highly sought-after reagent for constructing complex molecular architectures. The fluorine and methyl substituents on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making this reagent particularly attractive for drug discovery programs.[3]

The boronic acid functional group is known for its relatively low toxicity and stability, making it a preferable choice over other organometallic reagents.[2] The strategic placement of the bromo, fluoro, and methyl groups allows for precise control over the electronic and steric properties of the resulting biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[3]

Retrosynthetic Analysis and Strategy

The synthesis of this compound hinges on the formation of a carbon-boron bond at a specific position on the aromatic ring. The most common and reliable methods for achieving this transformation involve the reaction of an organometallic intermediate with a boron electrophile, typically a trialkyl borate. Two primary organometallic routes are considered: the Grignard reaction and the organolithium approach via halogen-lithium exchange.

A logical and readily accessible starting material for this synthesis is 1,4-dibromo-2-fluoro-5-methylbenzene . The differential reactivity of the two bromine atoms is key. The bromine at the 4-position is sterically less hindered and flanked by an activating methyl group, making it more susceptible to metal-halogen exchange. The bromine at the 1-position, however, is ortho to the deactivating fluorine atom, which can influence its reactivity. This inherent difference can be exploited to achieve selective functionalization.

The proposed synthetic pathway is outlined below:

Caption: Proposed synthetic pathway to this compound.

Synthesis of the Starting Material: 1,4-Dibromo-2-fluoro-5-methylbenzene

While 1,4-dibromo-2-fluoro-5-methylbenzene may be commercially available, a synthetic route from a simpler precursor provides a more comprehensive understanding. A plausible approach involves the bromination of 4-bromo-2-fluoro-1-methylbenzene. The directing effects of the substituents on the aromatic ring will guide the position of the incoming bromine atom. The methyl group is an ortho-, para-director, while the fluorine and bromine atoms are also ortho-, para-directors, albeit deactivating. The position para to the methyl group is already occupied by a bromine. The positions ortho to the methyl group are sterically hindered by the adjacent fluorine and bromine atoms. Therefore, the most likely position for bromination is ortho to the fluorine and meta to the methyl group, which is the desired C1 position.

A general procedure for electrophilic bromination would involve treating 4-bromo-2-fluoro-1-methylbenzene with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[4]

Detailed Synthesis Protocols for this compound

Two robust methods for the synthesis of the target boronic acid from 1,4-dibromo-2-fluoro-5-methylbenzene are presented below. The choice between the Grignard and organolithium route may depend on laboratory experience, available reagents, and the specific reactivity of the substrate.

Method 1: Synthesis via Grignard Reagent

This method is a classic and widely used approach for the formation of arylboronic acids. It involves the formation of a Grignard reagent from the aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to exclude moisture.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1,4-dibromo-2-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The mixture is then transferred to a separatory funnel and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate or diethyl ether (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Data Summary Table (Method 1):

| Parameter | Value/Description |

| Starting Material | 1,4-Dibromo-2-fluoro-5-methylbenzene |

| Key Reagents | Magnesium turnings, Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (Grignard formation), -78 °C (Borylation) |

| Reaction Time | 2-3 hours (Grignard), Overnight (Borylation) |

| Typical Yield | 60-80% (estimated based on similar syntheses) |

digraph "Grignard_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];subgraph "cluster_Grignard_Formation" { label = "Grignard Reagent Formation"; bgcolor="#E8F0FE"; "Start_G" [label="1,4-Dibromo-2-fluoro-5-methylbenzene\n+ Mg in THF"]; "Initiate_G" [label="Initiate with I₂ and heat"]; "Reflux_G" [label="Reflux for 1-2 hours"]; "Start_G" -> "Initiate_G" -> "Reflux_G"; } subgraph "cluster_Borylation" { label = "Borylation"; bgcolor="#E8F0FE"; "Cool_B" [label="Cool to -78 °C"]; "Add_Borate" [label="Add Triisopropyl borate\nin THF"]; "Warm_Stir" [label="Warm to RT and stir overnight"]; "Cool_B" -> "Add_Borate" -> "Warm_Stir"; } subgraph "cluster_Workup" { label = "Workup and Purification"; bgcolor="#E8F0FE"; "Quench" [label="Quench with aq. NH₄Cl"]; "Extract" [label="Extract with Et₂O or EtOAc"]; "Purify" [label="Recrystallization or Chromatography"]; "Quench" -> "Extract" -> "Purify"; } "Reflux_G" -> "Cool_B" [ltail=cluster_Grignard_Formation, lhead=cluster_Borylation]; "Warm_Stir" -> "Quench" [ltail=cluster_Borylation, lhead=cluster_Workup]; "Purify" -> "Final_Product_G" [label="Yields this compound", color="#34A853"]; "Final_Product_G" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="this compound"];

}

Caption: Workflow diagram for the Grignard-based synthesis.

Method 2: Synthesis via Organolithium Reagent

This method involves a lithium-halogen exchange reaction, which is often faster and can be performed at lower temperatures than Grignard reagent formation. It is particularly useful for substrates that are sensitive to the more basic conditions of Grignard reactions.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a septum for reagent addition.

-

Lithiation:

-

Dissolve 1,4-dibromo-2-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF or diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Borylation:

-

To the cold organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for at least 2 hours or overnight.

-

-

Hydrolysis and Workup:

-

The workup procedure is similar to that of the Grignard method. Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the crude product.

-

-

Purification: Purify the crude boronic acid by recrystallization or column chromatography as described in Method 1.

Data Summary Table (Method 2):

| Parameter | Value/Description |

| Starting Material | 1,4-Dibromo-2-fluoro-5-methylbenzene |

| Key Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Reaction Temperature | -78 °C |

| Reaction Time | 1-2 hours (Lithiation), 2+ hours (Borylation) |

| Typical Yield | 70-90% (estimated based on similar syntheses) |

digraph "Organolithium_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];subgraph "cluster_Lithiation" { label = "Lithiation"; bgcolor="#E8F0FE"; "Start_L" [label="1,4-Dibromo-2-fluoro-5-methylbenzene\nin THF at -78 °C"]; "Add_BuLi" [label="Add n-BuLi dropwise"]; "Stir_L" [label="Stir for 1-2 hours at -78 °C"]; "Start_L" -> "Add_BuLi" -> "Stir_L"; } subgraph "cluster_Borylation_L" { label = "Borylation"; bgcolor="#E8F0FE"; "Add_Borate_L" [label="Add Triisopropyl borate\nat -78 °C"]; "Warm_Stir_L" [label="Warm to RT and stir for 2+ hours"]; "Add_Borate_L" -> "Warm_Stir_L"; } subgraph "cluster_Workup_L" { label = "Workup and Purification"; bgcolor="#E8F0FE"; "Quench_L" [label="Quench with aq. NH₄Cl"]; "Extract_L" [label="Extract with Et₂O or EtOAc"]; "Purify_L" [label="Recrystallization or Chromatography"]; "Quench_L" -> "Extract_L" -> "Purify_L"; } "Stir_L" -> "Add_Borate_L" [ltail=cluster_Lithiation, lhead=cluster_Borylation_L]; "Warm_Stir_L" -> "Quench_L" [ltail=cluster_Borylation_L, lhead=cluster_Workup_L]; "Purify_L" -> "Final_Product_L" [label="Yields this compound", color="#34A853"]; "Final_Product_L" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="this compound"];

}

Caption: Workflow diagram for the Organolithium-based synthesis.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are essential for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in Suzuki-Miyaura Coupling

The synthesized this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures. A typical reaction would involve coupling the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).[5][6]

Conclusion

The synthesis of this compound can be reliably achieved through well-established organometallic routes, with the organolithium method often providing higher yields and milder reaction conditions. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is paramount for success. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block for their research and development activities.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(15):3461. Available from: [Link]

- CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene. Google Patents.

-

Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. 2024. Available from: [Link]

-

4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. 2013;15(15):4010-4013. Available from: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. 2016. Available from: [Link]

-

Tolylboronic acid | C7H9BO2 | CID 79799. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. Available from: [Link]

-

Haloalkanes and Haloarenes. Samagra. Available from: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Coordination Chemistry Reviews. 2011;255(23-24):2924-2949. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(18):4249. Available from: [Link]

-

Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry. 2017;13:169-175. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. Available from: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity Profile of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Abstract: This technical guide provides a comprehensive analysis of the predicted reactivity profile of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid, a versatile building block in modern organic synthesis. While specific literature on this exact molecule is sparse, this document leverages established principles of physical organic chemistry and extensive data from structurally analogous compounds to offer a robust predictive model of its behavior in key cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this reagent in the synthesis of complex organic molecules. We will delve into its preparation, stability, and predicted reactivity in Suzuki-Miyaura and Chan-Lam couplings, supported by mechanistic insights and detailed experimental protocols.

Introduction and Structural Features

This compound is a trifunctionalized aromatic building block with significant potential in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the bromine atom, and the fluorine atom.

-

The Boronic Acid Moiety: This functional group is the cornerstone of its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] Boronic acids are generally stable, non-toxic, and easy to handle, making them ideal reagents for a wide range of synthetic transformations.[1]

-

The Bromo Substituent: The bromine atom serves as an excellent leaving group in various cross-coupling reactions, including a second Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Sonogashira coupling. This allows for sequential, site-selective functionalization of the aromatic ring.

-

The Fluoro Substituent: The presence of a fluorine atom ortho to the boronic acid is expected to significantly influence the molecule's reactivity. Electronically, fluorine is a strongly electron-withdrawing group, which can impact the nucleophilicity of the arylboronic acid. Sterically, its position can hinder the approach to the boron center, potentially affecting reaction rates.[2]

-

The Methyl Group: The meta-methyl group provides steric bulk and is a weakly electron-donating group, which can also subtly modulate the electronic properties and reactivity of the aromatic ring.

Synthesis and Characterization

A common and effective method for the synthesis of arylboronic acids is the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic workup.[3][4]

Proposed Synthetic Protocol

A plausible synthetic route to this compound starts from the commercially available 1,4-dibromo-2-fluoro-5-methylbenzene.

Step 1: Selective Lithiation or Grignard Formation

Due to the directing effect of the fluorine and methyl groups, monolithiation or Grignard formation is expected to occur preferentially at the 4-position.

Step 2: Borylation and Hydrolysis

The resulting organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. Subsequent hydrolysis with aqueous acid furnishes the desired boronic acid.

Experimental Protocol: General Procedure for the Synthesis of Arylboronic Acids [3]

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a solution of the corresponding aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or column chromatography.

Stability and Handling

Phenylboronic acids are generally stable solids that can be handled in air.[5] However, they can undergo dehydration to form cyclic boroxines, especially upon heating.[6] The presence of ortho substituents can influence the rate of this process. It is recommended to store this compound in a cool, dry place. For prolonged storage, an inert atmosphere is advisable. Some boronic acids, particularly heteroaryl and vinyl boronic acids, can be unstable and prone to protodeboronation.[7] While arylboronic acids are generally more robust, care should be taken when using them in reactions that are heated for extended periods, especially under basic conditions.

Predicted Reactivity Profile

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, and it is one of the most powerful methods for constructing C-C bonds.[8][9]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The transmetalation step is often rate-limiting and is facilitated by a base.[10]

The ortho-fluoro substituent is expected to have the most significant impact on the reactivity of this boronic acid in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of fluorine will decrease the nucleophilicity of the aryl group, which could slow down the transmetalation step.[11] Additionally, the steric bulk of the ortho-fluoro group may hinder the approach of the boronic acid to the palladium center, further reducing the reaction rate.[12] However, successful couplings of ortho-substituted and polyfluorinated arylboronic acids have been reported, often requiring more active catalyst systems and optimized reaction conditions.[11][13][14]

The para-bromo substituent provides a handle for subsequent transformations. The meta-methyl group is likely to have a minor electronic and steric effect compared to the ortho-fluoro group.

Given the potential for reduced reactivity due to the ortho-fluoro substituent, a highly active catalyst system is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [15]

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a biarylphosphine ligand like SPhos, 1-5 mol%).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Aryl Halide Example | Boronic Acid Analog | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | 2-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [11] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Supported Pd Nanoparticles | Na₂CO₃ | Ethanol/H₂O | 80 | 98 | [16] |

| 2-Chlorotoluene | 2,6-Difluorophenylboronic acid | Custom Precatalyst | K₃PO₄ | THF/H₂O | RT | 95 | [11] |

Table 1: Representative Suzuki-Miyaura coupling reactions of analogous arylboronic acids.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol.[17][18] This reaction is a powerful alternative to the Buchwald-Hartwig amination and offers the advantage of often being performed under milder conditions, sometimes at room temperature and open to the air.[19][20]

The mechanism of the Chan-Lam coupling is complex and not fully elucidated, but it is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-aryl intermediate, coordination of the heteroatom nucleophile, and subsequent reductive elimination to form the C-N or C-O bond.[18][21]

The electronic effects of the substituents on the arylboronic acid are also important in Chan-Lam couplings. The electron-withdrawing ortho-fluoro group might slightly decrease the rate of transmetalation to the copper center. However, Chan-Lam couplings are generally tolerant of a wide range of functional groups on the boronic acid partner.[19]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation [21]

-

To a reaction tube, add the amine or other N-nucleophile (1.0 eq), this compound (1.5-2.0 eq), and a copper catalyst (e.g., Cu(OAc)₂, CuCl, 10-20 mol%).

-

Add a suitable solvent, such as methanol, dichloromethane, or toluene.

-

A base, such as pyridine or triethylamine, may be required for some substrates.

-

Stir the reaction mixture at room temperature or with gentle heating, often open to the air.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

| N-Nucleophile | Arylboronic Acid | Copper Source | Solvent | Temp | Yield (%) | Reference |

| Aniline | Phenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | RT | 90 | [19] |

| Imidazole | Phenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | RT | 92 | [18] |

| Sulfamoyl azide | Various arylboronic acids | CuCl | MeOH | RT | 60-92 | [21] |

Table 2: Representative Chan-Lam coupling reactions.

Conclusion

This compound is a promising synthetic intermediate with multiple reactive sites that can be addressed sequentially. Based on the well-established reactivity of analogous compounds, it is predicted to be a competent substrate in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions, primarily reacting at the boronic acid moiety. The ortho-fluoro substituent is expected to decrease its reactivity compared to unsubstituted phenylboronic acid, likely necessitating the use of more active catalyst systems or more forcing reaction conditions. The bromine atom remains available for subsequent functionalization, making this a valuable tool for the construction of complex, highly substituted aromatic compounds. The protocols and reactivity trends outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block.

References

- Al-dujaili, A. H., & Al-Zuhairi, A. J. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(3), 1533–1537.

- Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 130(48), 16498–16499.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.

- ResearchGate. (2022). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)...

- PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid.

- PubChem. (n.d.). 5-Bromo-2-fluoro-3-methylphenylboronic acid.

- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.

- Google Patents. (1998). Synthesis of aryl boronic acids. CA2297780A1.

- Silva, F., et al. (2020).

- Molander, G. A., & Trice, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic letters, 12(24), 5764–5767.

- Wozniak, L., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Wikipedia. (n.d.). Chan–Lam coupling.

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.

- MARM-ACS. (n.d.). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction.

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- Howard, J. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

- Wozniak, L., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12244-12253.

- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061-14063.

- PubMed. (2022).

- Wikipedia. (n.d.). Phenylboronic acid.

- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

- YouTube. (2020). Suzuki Coupling.

- Alfa Chemistry. (n.d.). Chan-Lam Coupling.

- PubMed. (2017).

- Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- Xing, X., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin.

- MDPI. (2017).

- Smith, A. M., et al. (2019). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 495, 118967.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- PubMed Central. (2016).

- MDPI. (2017).

- Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- BenchChem. (n.d.). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.

- ResearchGate. (2003). Polyfluoroorganoboron oxygen compounds, part 3.

- ScienceDirect. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.

- PubMed Central. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

- ResearchGate. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and....

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 18. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Chan-Lam Coupling [organic-chemistry.org]

- 20. marmacs.org [marmacs.org]

- 21. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid in Modern Organic Synthesis

Abstract

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a pivotal building block in contemporary organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methyl group—provides a versatile platform for the construction of complex molecular architectures. This guide delves into the core applications of this reagent, with a primary focus on its instrumental role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss the causal factors that govern reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Core Characteristics of this compound

Molecular Profile and Physicochemical Properties

The strategic arrangement of substituents on the phenyl ring dictates the reagent's utility. The boronic acid moiety is the nucleophilic partner in cross-coupling reactions, the bromine atom serves as an excellent leaving group for oxidative addition to a metal center, and the fluorine and methyl groups modulate the electronic properties and steric environment of the molecule.

| Property | Value |

| Molecular Formula | C₇H₇BBrFO₂ |

| Molecular Weight | 232.85 g/mol |

| Appearance | Typically a white to off-white solid |

| Key Functional Groups | Boronic Acid, Aryl Bromide, Aryl Fluoride |

The Interplay of Substituents: A Rationale for Reactivity

The reactivity of this compound is not merely a sum of its parts; it is a carefully orchestrated interplay of electronic and steric effects:

-

Boronic Acid (-B(OH)₂): As a Lewis acid, the boron center's reactivity is crucial for the transmetalation step in cross-coupling cycles.[1] The presence of an adjacent fluorine atom enhances this Lewis acidity.

-

Bromine (-Br): The C(sp²)-Br bond is the primary site of reactivity for oxidative addition to a low-valent transition metal, typically Palladium(0), initiating the catalytic cycle.[2] Its reactivity is generally higher than that of a corresponding C-Cl bond.[3]

-

Fluorine (-F): Positioned ortho to the boronic acid, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate species upon treatment with a base and potentially accelerate the transmetalation step.[4][5]

-

Methyl (-CH₃): Located meta to the boronic acid, the methyl group has a mild electron-donating effect, which can influence the overall electron density of the aromatic ring.

A Representative Synthetic Pathway

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[6] A common and effective route to this compound starts from 1-bromo-4-fluoro-2-iodo-5-methylbenzene.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: Optimizing for Success

The success of a Suzuki-Miyaura coupling hinges on the rational selection of several key parameters. The choices are not arbitrary but are based on established mechanistic principles.

-